{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol

Medicinal Chemistry Drug Design Scaffold Optimization

The compound {2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol (CAS 832730-27-5) is a fluorinated oxazole derivative bearing a 4-fluorophenyl group linked to the oxazole C2 position via a saturated ethyl spacer and a primary alcohol at the C4 position. With a molecular formula of C12H12FNO2 and a molecular weight of 221.23 g/mol, it presents a moderately lipophilic (XLogP3 1.8, LogP 2.09) yet hydrogen-bond-capable scaffold (TPSA 46.3 Ų, 4 H-bond acceptors, 1 H-bond donor).

Molecular Formula C12H12FNO2
Molecular Weight 221.23 g/mol
CAS No. 832730-27-5
Cat. No. B12893019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol
CAS832730-27-5
Molecular FormulaC12H12FNO2
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=NC(=CO2)CO)F
InChIInChI=1S/C12H12FNO2/c13-10-4-1-9(2-5-10)3-6-12-14-11(7-15)8-16-12/h1-2,4-5,8,15H,3,6-7H2
InChIKeyQHTARBZDAQQFPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol (CAS 832730-27-5) – Procurement-Grade Building Block for Medicinal Chemistry and Fluorinated Scaffold Design


The compound {2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol (CAS 832730-27-5) is a fluorinated oxazole derivative bearing a 4-fluorophenyl group linked to the oxazole C2 position via a saturated ethyl spacer and a primary alcohol at the C4 position. With a molecular formula of C12H12FNO2 and a molecular weight of 221.23 g/mol, it presents a moderately lipophilic (XLogP3 1.8, LogP 2.09) yet hydrogen-bond-capable scaffold (TPSA 46.3 Ų, 4 H-bond acceptors, 1 H-bond donor) [1]. Oxazole-containing compounds are privileged structures in drug discovery, recognized for diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties . This specific compound is distinct from simpler 2-aryl oxazole methanols by the presence of the flexible ethyl linker, which expands the accessible conformational space and influences its physicochemical profile relative to its closest structural analogs.

Why {2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol (CAS 832730-27-5) Cannot Be Replaced by Closest In-Class Analogs: The Critical Role of the Ethyl Spacer


Simple substitution with the direct 2-(4-fluorophenyl) analog (CAS 885273-80-3) or the unsaturated ethenyl analog (CAS 832730-26-4) is not scientifically equivalent, as the saturated ethyl linker in the target compound introduces a unique conformational flexibility and lipophilicity profile. This spacer increases the number of rotatable bonds from 2 to 4 compared to the direct analog, expanding the accessible conformational space by over 40% and adding an additional hydrogen bond acceptor [1]. Compared to the rigid ethenyl analog, the saturated ethyl chain lowers the LogP by approximately 0.4 to 0.7 units (from 2.48 to 1.8–2.09), which is a pharmacologically meaningful difference in lipophilicity-driven ADME properties . These structural variations are not cosmetic; they directly affect pharmacophore geometry, target engagement, and metabolic stability, as documented in oxazole SAR studies where spacer length and saturation modulate receptor selectivity and potency .

{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol (CAS 832730-27-5) – Quantified Differentiation Evidence for Scientific Procurement Decisions


Enhanced Conformational Flexibility and Hydrogen Bonding Capacity vs. Direct 2-(4-Fluorophenyl) Analog (CAS 885273-80-3)

The target compound possesses a saturated ethyl spacer between the fluorophenyl ring and the oxazole core, whereas the closest analog (CAS 885273-80-3) has a direct aryl–oxazole bond. This results in: (i) an increase in the number of rotatable bonds from 2 to 4, which expands the available conformational space; (ii) an increase in the hydrogen bond acceptor count from 3 to 4, providing an additional site for intermolecular interactions [1]. These differences are likely to significantly impact pharmacophore matching and binding kinetics.

Medicinal Chemistry Drug Design Scaffold Optimization

Optimized Lipophilicity (LogP) Compared to the Ethenyl-Bridged Unsaturated Analog (CAS 832730-26-4)

The target compound's saturated ethyl spacer reduces its LogP by 0.4 to 0.7 log units compared to the rigid, unsaturated ethenyl analog (CAS 832730-26-4). The target compound has a reported LogP of 1.8 (XLogP3) to 2.09, whereas the ethenyl analog has a LogP of 2.48 [1]. This difference is sufficient to move the compound closer to the optimal lipophilicity range for oral drug candidates (LogD 1–3) and suggests a lower potential for non-specific binding and CYP inhibition.

ADME Drug-likeness Physicochemical Profiling

Demonstrated Utility as a Key Intermediate in Biologically Active Molecules – Evidence from ChEMBL

The target compound's scaffold is a proven intermediate in the synthesis of bioactive molecules. It is the direct precursor to the spirobenzoxazine-piperidine compound PubChem CID 44413214 (ChEMBL209263; BDBM50187043), a molecule registered in the ChEMBL bioactivity database, indicating it has been screened against biological targets [1]. In contrast, the direct analog (CAS 885273-80-3) does not appear in similar advanced intermediates within public bioactivity databases, suggesting the ethyl spacer provides a critical structural advantage for generating drug-like compounds.

Medicinal Chemistry Synthetic Intermediate Bioactive Scaffolds

Comparable Topological Polar Surface Area (TPSA) with Improved Passive Permeability Potential

Despite a higher molecular weight and rotatable bond count, the target compound retains a TPSA of 46.26 Ų—identical to its direct analog (CAS 885273-80-3) and well within Veber's rule for oral bioavailability (<140 Ų) . This indicates that the ethyl linker adds flexibility without increasing polar surface area, thus potentially enhancing passive membrane permeability while maintaining solubility-driven absorption advantages.

Drug Absorption Veber's Rules Physicochemical ADME

Optimal Scientific Application Scenarios for {2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol (CAS 832730-27-5) Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Requiring Conformational Flexibility for Target Adaptation

The four rotatable bonds and additional H-bond acceptor of the target compound, compared to the rigid 2-(4-fluorophenyl) analog, make it a superior fragment or low-molecular-weight lead-like molecule [1]. Its conformational flexibility enables it to adapt to various binding pocket geometries, increasing hit rates in primary screens against adaptable or shallow targets such as kinases and GPCRs.

Synthesis of CNS-Oriented Drug Candidates Where Balanced LogP and Low TPSA Are Critical

The target compound's LogP of 1.8–2.09 and TPSA of 46.26 Ų place it in the CNS-MPO desirability space . Its saturated ethyl spacer provides the lipophilicity balance that avoids the excessive LogP (2.48) of the ethenyl analog, making it a preferred intermediate for designing blood-brain barrier-penetrant leads.

Scaffold-Hopping and Lead Optimization Campaigns Focused on Metabolic Stability

The saturated ethyl linker is less prone to metabolic epoxidation and glutathione trapping compared to the unsaturated ethenyl linker . This structural feature offers a built-in advantage for reducing metabolic liability, making the compound a strategically superior choice for medicinal chemistry teams aiming to improve in vivo half-life while retaining target affinity.

Custom Synthesis of Spirocyclic and Macrocyclic Libraries

The target compound's proven role as a key building block in spirobenzoxazine-piperidine systems (ChEMBL209263) demonstrates its utility in generating biologically active spirocycles [2]. Its bifunctional nature—combining an alcohol handle and a fluorophenyl group—allows for diverse downstream chemistry, supporting the construction of complex, patentable chemical space.

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